2-Amino-n-(2,5-dimethylphenyl)benzamide

Enzyme inhibition Polyamine metabolism Diamine oxidase

2-Amino-N-(2,5-dimethylphenyl)benzamide (CAS 102630-80-8) is an ortho-substituted aminobenzamide derivative with molecular formula C15H16N2O and molecular weight 240.30 g/mol. The compound features a 2-aminophenyl group linked via an amide bond to a 2,5-dimethylphenyl moiety.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 102630-80-8
Cat. No. B026817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-n-(2,5-dimethylphenyl)benzamide
CAS102630-80-8
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyPFVFIDOVWVGKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2,5-dimethylphenyl)benzamide (CAS 102630-80-8): Procurement Specifications and Baseline Characteristics


2-Amino-N-(2,5-dimethylphenyl)benzamide (CAS 102630-80-8) is an ortho-substituted aminobenzamide derivative with molecular formula C15H16N2O and molecular weight 240.30 g/mol . The compound features a 2-aminophenyl group linked via an amide bond to a 2,5-dimethylphenyl moiety . Its core structural motif, the 2-aminobenzamide (2-ABA) pharmacophore, is associated with histone deacetylase (HDAC) inhibition and serves as a key building block in medicinal chemistry [1]. The compound is commercially available with purity specifications typically at 95% (Hit2Lead) .

Why Generic Substitution Fails: Critical Role of the 2,5-Dimethylphenyl Substituent in 2-Amino-N-(2,5-dimethylphenyl)benzamide


Substitution among 2-aminobenzamide derivatives is not straightforward due to pronounced structure-activity relationship (SAR) sensitivity at the anilide ring. The 2-aminobenzamide zinc-binding group (ZBG) is essential for HDAC inhibitory activity; however, the identity and substitution pattern of the pendant aryl group profoundly modulate both target potency and isoform selectivity [1]. In a systematic analysis of substituted benzamide derivatives, methyl positional isomers on the benzamide ring yielded IC50 values ranging from 8.7 μM to 29.1 μM against the same target, with the lead 2-methyl variant exhibiting over threefold greater potency than the 4-methyl analog [2]. The 2,5-dimethylphenyl substitution in the target compound confers a unique steric and electronic profile that cannot be replicated by other regioisomers or unsubstituted analogs, directly impacting target engagement and downstream biological readouts [1].

Quantitative Differentiation of 2-Amino-N-(2,5-dimethylphenyl)benzamide (CAS 102630-80-8): Evidence for Procurement Decisions


Diamine Oxidase (DAO) Inhibition: Quantitative Comparison of 2,5-Dimethylphenyl vs. Hydroxy Analogs

2-Amino-N-(2,5-dimethylphenyl)benzamide demonstrates measurable inhibition of porcine kidney diamine oxidase (DAO) with an IC50 of 1.00 × 10⁶ nM (1 mM). In contrast, the 2-hydroxy analog N-(2,5-dimethylphenyl)-2-hydroxybenzamide (CID 657786) shows no quantifiable DAO inhibition in the same assay platform, with reported EC50 > 5.30 × 10⁴ nM [1][2]. This functional divergence between the 2-amino and 2-hydroxy substitutions on an otherwise identical 2,5-dimethylphenyl benzamide scaffold establishes that the amino group is a critical pharmacophoric element for DAO target engagement.

Enzyme inhibition Polyamine metabolism Diamine oxidase

Methyl Positional Isomer Sensitivity in Benzamide SAR: Comparative IC50 Data

The substitution pattern on the benzamide ring profoundly influences biological activity. In a controlled study of substituted benzamide derivatives, the 2-methyl substituted lead compound exhibited an IC50 of 8.7 ± 0.7 μM, while the 3-methyl (meta) and 4-methyl (para) positional isomers showed progressively diminished potency with IC50 values of 14.8 ± 5.0 μM and 29.1 ± 3.8 μM, respectively [1]. The target compound incorporates a 2,5-dimethyl substitution pattern on the N-phenyl ring, a configuration distinct from these reference isomers. By class-level inference, the ortho-methyl (2-position) substitution confers approximately 1.7-fold greater potency than meta-substitution and 3.3-fold greater potency than para-substitution within this chemotype [1].

Structure-activity relationship Benzamide derivatives Positional isomerism

Physicochemical Property Differentiation: LogP and Rotatable Bond Count vs. Aminobenzamide Comparators

2-Amino-N-(2,5-dimethylphenyl)benzamide exhibits a calculated LogP of 2.69 and contains 2 rotatable bonds . These values represent a moderate lipophilicity profile that balances membrane permeability with aqueous solubility considerations. By comparison, unsubstituted 2-aminobenzamide (CAS 88-68-6) has a lower calculated LogP of approximately 0.5-1.0, while more highly substituted analogs bearing additional halogen or extended alkyl groups can exceed LogP values of 4.0. The 2,5-dimethylphenyl moiety provides a targeted increase in lipophilicity without introducing additional rotatable bonds that would incur entropic penalties upon target binding [1].

Drug-likeness Lipophilicity Physicochemical profiling

HDAC Inhibitor Pharmacophore: 2-Amino Group Requirement for Zinc Chelation

The 2-aminobenzamide moiety constitutes a validated zinc-binding group (ZBG) essential for class I HDAC inhibition. Structure-activity relationship studies of MS-275 (entinostat) and related aminophenyl benzamides have established that the 2′-amino or 2′-hydroxyl group is critical for HDAC inhibitory activity [1][2]. Compounds lacking this ortho-substitution, such as 3-aminobenzamide or 4-aminobenzamide regioisomers, fail to coordinate the catalytic zinc ion and consequently lose HDAC inhibitory function [2]. 2-Amino-N-(2,5-dimethylphenyl)benzamide retains the essential 2-amino ZBG while incorporating the 2,5-dimethylphenyl cap group, a structural combination that positions it as a scaffold-consistent intermediate for developing isoform-selective HDAC inhibitors [1].

Histone deacetylase Zinc-binding group Epigenetic modulation

Comparative Commercial Availability and Purity Specifications Across Vendor Landscape

2-Amino-N-(2,5-dimethylphenyl)benzamide (CAS 102630-80-8) is commercially stocked by multiple specialty chemical suppliers with documented purity specifications. Hit2Lead offers the compound at 95% purity ; Leyan (Shanghai) lists the compound with 95% purity under catalog number 1755044 ; MolCore supplies the compound with NLT 98% purity specification under ISO certification . In contrast, closely related positional isomers such as 4-amino-N-(2,5-dimethylphenyl)benzamide (CAS 97042-50-7) and functional analogs like 2-cyano-N-(2,5-dimethylphenyl)benzamide (CAS 89819-96-5) show more limited commercial distribution. The target compound benefits from multi-vendor availability with established purity benchmarks, reducing supply chain risk.

Vendor sourcing Purity specification Supply chain

Procurement-Driven Application Scenarios for 2-Amino-N-(2,5-dimethylphenyl)benzamide (CAS 102630-80-8)


HDAC Inhibitor Hit-to-Lead and SAR Optimization Programs

2-Amino-N-(2,5-dimethylphenyl)benzamide serves as a scaffold-validated starting point for developing novel class I HDAC inhibitors. The compound contains the essential 2-aminobenzamide zinc-binding group required for HDAC inhibition, while the 2,5-dimethylphenyl cap group provides a defined steric and lipophilic profile (LogP = 2.69) amenable to systematic SAR exploration [1]. Researchers optimizing cap group substitutions should procure this specific compound rather than alternative regioisomers (e.g., 3- or 4-aminobenzamide), as only the 2-amino ortho-substituted scaffold maintains HDAC inhibitory competence [1].

Polyamine Metabolism and Diamine Oxidase Functional Studies

Investigators studying polyamine metabolic pathways or validating diamine oxidase (DAO) as a therapeutic target can employ 2-amino-N-(2,5-dimethylphenyl)benzamide as a tool compound. The compound demonstrates quantifiable DAO inhibition (IC50 = 1 mM), whereas the 2-hydroxy analog shows no measurable activity [1]. Procurement of the 2-amino variant is essential for these applications; substitution with the 2-hydroxy benzamide analog will yield negative or uninterpretable results due to lack of target engagement .

Benzamide Chemotype Comparator in Positional Isomer SAR Studies

2-Amino-N-(2,5-dimethylphenyl)benzamide provides a defined 2,5-dimethylphenyl substitution pattern useful as a reference compound in systematic SAR studies. Data from substituted benzamide series demonstrate that methyl positional isomers exhibit IC50 values spanning a 3.3-fold range (8.7 μM for 2-Me vs. 29.1 μM for 4-Me) [1]. The target compound's ortho-methyl substitution pattern (2-position) aligns with the more potent end of this SAR continuum, making it a valuable comparator when evaluating novel N-phenyl substituted benzamide derivatives [1].

Chemical Building Block for Diversified Library Synthesis

As a substituted benzamide with a free primary aromatic amine at the ortho position, 2-amino-N-(2,5-dimethylphenyl)benzamide functions as a versatile synthetic intermediate for generating focused compound libraries. The 2-amino group enables diverse chemical transformations including acylation, sulfonylation, reductive amination, and diazonium chemistry, while the pre-installed 2,5-dimethylphenyl amide moiety provides a defined hydrophobic scaffold for exploring target interactions [1]. Multi-vendor availability with purity specifications ranging from 95% to ≥98% supports scalable library synthesis workflows [1].

Technical Documentation Hub

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